H-Asp-OMe

Übersicht

Beschreibung

H-Asp-OMe, also known as an aspartic acid derivative, is a compound used for research . It is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Synthesis Analysis

The synthesis of this compound involves several steps. A titanium tetrachloride-based methodology has been used for the synthesis of dipeptides . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group .

Molecular Structure Analysis

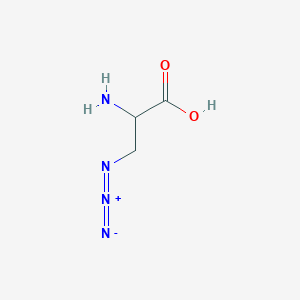

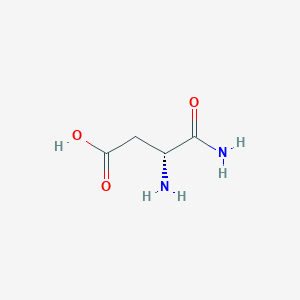

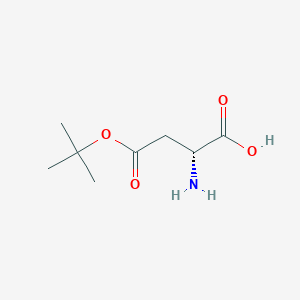

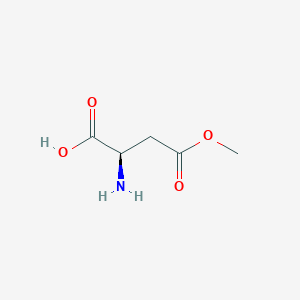

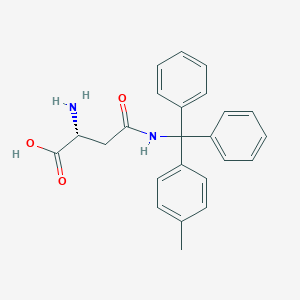

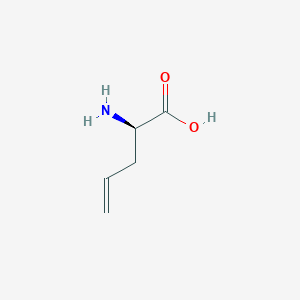

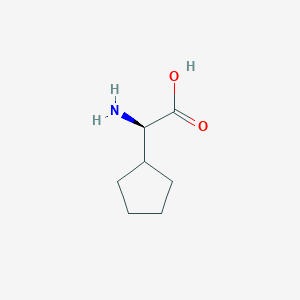

The molecular weight of this compound is 147.13, and its formula is C5H9NO4 . The structure of this compound is complex and involves several functional groups .

Chemical Reactions Analysis

The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .

Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 147.13 and a formula of C5H9NO4 . The density of this compound is 1.299 g/cm3, and it has a boiling point of 272.7±30.0 °C at 760 mmHg . Its melting point is 186ºC .

Wissenschaftliche Forschungsanwendungen

Aspartam-Produktion

H-Asp-OMe wird in einem neuartigen Verfahren zur Aspartam-Produktion eingesetzt, das enzymatische und chemische Prozesse kombiniert. Dies beinhaltet die enzymatische Herstellung von Asp-(OMe)-Phe aus Asp-(OMe)2 und Phe, gefolgt von der chemischen Umwandlung zu Asp-Phe-OMe · HCl .

Enzymatische Synthese von Peptiden

Extraktionsmittel für Aminosäuren

Derivate von Calix[6]aren, Homooxacalix3aren und Homoazacalix3aren, die this compound beinhalten, werden als Extraktionsmittel für Aminosäuren aus wässrigen Extrakten verwendet .

Wirkmechanismus

Target of Action

H-Asp-OMe, an aspartic acid derivative, is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making them essential for physical performance and recovery.

Mode of Action

This compound interacts with its targets by influencing the secretion of anabolic hormones . It also helps supply fuel during exercise and enhances mental performance during stress-related tasks . This compound is recognized for its ability to prevent exercise-induced muscle damage .

Biochemical Pathways

These include the secretion of anabolic hormones, which are crucial for muscle growth and repair .

Result of Action

The primary result of this compound’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, this compound helps enhance physical performance and recovery .

Safety and Hazards

Zukünftige Richtungen

The future directions of H-Asp-OMe could involve its use in the development of new cancer treatments through the development of highly selective small molecules that target a specific genetic abnormality responsible for the disease . Another potential direction could be the development of a novel route for aspartame production based on the newfound enzymatic production of Asp-(OMe)-Phe from Asp-(OMe)2 and Phe by AET .

Biochemische Analyse

Biochemical Properties

H-Asp-OMe influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage . It interacts with various enzymes, proteins, and other biomolecules, affecting their stability and activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The formation of isoaspartate (isoAsp) in proteins can negatively affect their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426394 | |

| Record name | H-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17812-32-7 | |

| Record name | Methyl L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Aspartic acid, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of H-Asp-OMe in peptide chemistry?

A1: this compound serves as a valuable building block in peptide synthesis. It contains a protected carboxylic acid group (methyl ester) at the α-carbon, allowing for selective peptide bond formation. This selectivity is crucial when synthesizing peptides containing aspartic acid, as it prevents unwanted side reactions.

Q2: How is this compound employed in the enzymatic synthesis of CCK-4, a fragment of the gastrin hormone?

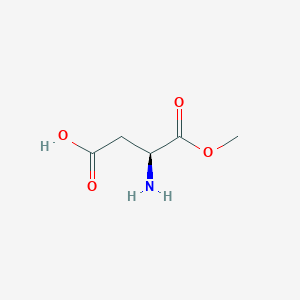

A2: Researchers successfully synthesized a CCK-4 tripeptide derivative (Phac-Met-Asp(OMe)-Phe-NH2) using this compound [, , ]. The process involves a three-step enzymatic approach:

- Coupling: α-Chymotrypsin catalyzes the formation of a peptide bond between Phac-Met-OCam and H-Asp(OMe)2 in a low water environment [, , ].

- Selective Hydrolysis: Papain selectively hydrolyzes the α-methyl ester of the resulting dipeptide, Phac-Met-Asp(OMe)2, leaving the β-methyl ester intact [, ].

- Final Coupling: Thermolysin facilitates the coupling of the resulting Phac-Met-Asp(OMe)-OH with H-Phe-NH2 to yield the target tripeptide [, ].

Q3: What are the advantages of using enzymatic synthesis with this compound over traditional chemical methods?

A3: Enzymatic synthesis offers several benefits over chemical methods in peptide synthesis:

Q4: Are there any challenges associated with using this compound in enzymatic peptide synthesis?

A4: While advantageous, using this compound presents some challenges:

- Solubility: this compound may exhibit limited solubility in aqueous solutions, often necessitating the use of organic co-solvents or alternative reaction media, impacting enzyme activity [].

- Enzyme Specificity: Not all enzymes can efficiently utilize this compound as a substrate. Careful selection and optimization of the enzyme are crucial for successful synthesis [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)